molecular formula C8H8Cl2O3S B1530574 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride CAS No. 1368747-92-5

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride

Cat. No. B1530574
M. Wt: 255.12 g/mol
InChI Key: YWTBQIAYXMJONI-UHFFFAOYSA-N
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Description

“5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride” is a chemical compound . It has been used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .


Synthesis Analysis

The synthesis of benzene derivatives like this compound typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of “5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride” is C8H8Cl2O3S . The InChI code for this compound is 1S/C8H8Cl2O3S/c1-5-3-7 (13-2)8 (4-6 (5)9)14 (10,11)12/h3-4H,1-2H3 .


Chemical Reactions Analysis

Benzene derivatives like this compound can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 255.12 .

Scientific Research Applications

Synthesis of Novel Therapeutic Agents

A study detailed the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine, initiated by the reaction with 4-methylbenzenesulfonyl chloride, leading to potential therapeutic agents for Alzheimer’s disease. The derivatives showed significant acetylcholinesterase inhibitory activity, suggesting their potential as lead structures for more potent inhibitors (Abbasi et al., 2018).

Chlorosulfination of Aromatic Methyl Ethers

Research on the direct chlorosulfination of some aromatic ethers with thionyl chloride produced aromatic sulfinyl chlorides in high yield. This method's efficiency in generating various sulfonyl chloride derivatives underlines its significance in organic synthesis, including the manipulation of chloro-methoxybenzene derivatives (Bell, 1986).

Sulfonyl Derivatives of Salicylic Acid and Related Compounds

Another study involved converting o-Methoxybenzamide, salicylic acid, salicylamide, and others into corresponding sulfonyl chlorides, demonstrating the versatility of sulfonyl chlorides in synthesizing various derivatives with potential biological activities. This research highlights the broad applicability of sulfonyl chloride derivatives in medicinal chemistry and drug development (Cremlyn et al., 1980).

Development of Co2+ Ions Sensor

Bis-sulfonamides synthesized from diaminoethane and respective sulfonyl chlorides, including methoxybenzenesulfonyl chlorides, were used to develop a sensitive and selective sensor for Co2+ ions. This application showcases the role of sulfonyl chloride derivatives in environmental monitoring and analytical chemistry (Sheikh et al., 2016).

Safety And Hazards

This compound is dangerous and can cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5-chloro-4-methoxy-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTBQIAYXMJONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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